Diethyl 2-(3,4,5-trimethoxyphenyl)malonate
Overview
Description
Diethyl 2-(3,4,5-trimethoxyphenyl)malonate is a chemical compound with the molecular formula C16H22O7 . It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 22 hydrogen atoms, and 7 oxygen atoms . The molecular weight of the compound is 326.34168 .Scientific Research Applications
Cyclocondensation Reactions
- Application : Malonates, including diethyl malonates, have been used as reagents for cyclocondensation with 1,3-dinucleophiles to produce six-membered heterocycles. These heterocycles are significant in synthesizing various organic compounds (Stadlbauer et al., 2001).
Synthesis of Anticancer Drugs
- Application : Derivatives of diethyl malonate, such as diethyl 2-(2-chloronicotinoyl)malonate, are important intermediates in the synthesis of small molecule anticancer drugs. These compounds act on cancer cell growth signaling pathways, hindering growth and promoting apoptosis (Xiong et al., 2018).
Hydrolysis and Synthesis of Organic Acids
- Application : Diethyl malonate derivatives have been used in synthesizing organic acids, like 2-(perfluorophenyl)malonic acid, through hydrolysis. These organic acids have various applications in chemical synthesis (Taydakov & Kiskin, 2020).
Hydrogen Bonding and Molecular Architecture
- Application : The study of hydrogen bonding in compounds like diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates contributes to understanding supramolecular architecture. This knowledge is crucial in designing molecules for specific chemical and pharmaceutical purposes (Ilangovan et al., 2013).
Synthesis of Quinoline Derivatives
- Application : Diethyl malonate derivatives are used as precursors in synthesizing quinoline derivatives with biological activities, such as antiviral, immunosuppressive, and anticancer properties (Valle et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-(3,4,5-trimethoxyphenyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-6-22-15(17)13(16(18)23-7-2)10-8-11(19-3)14(21-5)12(9-10)20-4/h8-9,13H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQMPJLAVXJZAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590563 | |
Record name | Diethyl (3,4,5-trimethoxyphenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637356-88-8 | |
Record name | Diethyl (3,4,5-trimethoxyphenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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